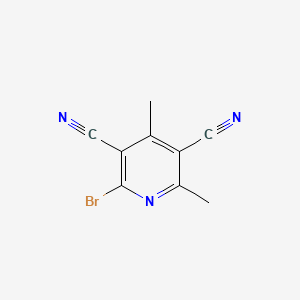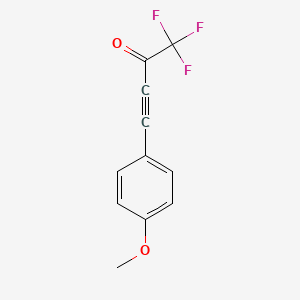
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one is an organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups attached to a butynone backbone
Preparation Methods
The synthesis of 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one typically involves the reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one with diphenyldiazomethane at 20°C in ethyl ether. This reaction proceeds through a [3+2]-cycloaddition mechanism, followed by an uncommon [3+6]-cycloaddition with another molecule of diphenyldiazomethane. The resulting diadduct undergoes a 1,5-hydride shift and fragmentation, leading to the final product .
Chemical Reactions Analysis
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in [3+2] and [3+6] cycloaddition reactions with diphenyldiazomethane, forming complex polycyclic structures.
Substitution Reactions: It can react with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: The compound reacts with organozinc compounds to yield products arising from 1,2-addition to the carbonyl group.
Scientific Research Applications
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cycloaddition and substitution reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one involves its ability to undergo cycloaddition reactions, forming complex polycyclic structures. These reactions are facilitated by the presence of the trifluoromethyl and methoxyphenyl groups, which stabilize the transition states and intermediates. The compound’s reactivity is influenced by its electronic structure, which allows it to participate in various chemical transformations .
Comparison with Similar Compounds
1,1,1-Trifluoro-4-(4-methoxyphenyl)but-3-YN-2-one can be compared with other similar compounds, such as:
1,1,1-Trifluoro-4-phenylbut-3-yn-2-one: This compound shares a similar backbone but lacks the methoxy group, resulting in different reactivity and applications.
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties and reactivity.
Properties
CAS No. |
89965-74-2 |
|---|---|
Molecular Formula |
C11H7F3O2 |
Molecular Weight |
228.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-(4-methoxyphenyl)but-3-yn-2-one |
InChI |
InChI=1S/C11H7F3O2/c1-16-9-5-2-8(3-6-9)4-7-10(15)11(12,13)14/h2-3,5-6H,1H3 |
InChI Key |
HUFRSBIXHLIHTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13093371.png)
![12-Pyridin-1-ium-1-yldodecyl 4-[4-(12-pyridin-1-ium-1-yldodecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13093374.png)
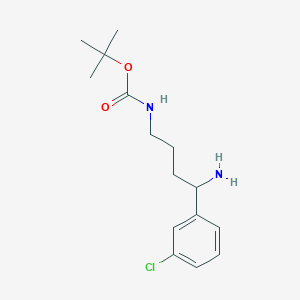

![4-[2-[3,5-Bis[2-(4-carboxyphenyl)phenyl]phenyl]phenyl]benzoic acid](/img/structure/B13093379.png)
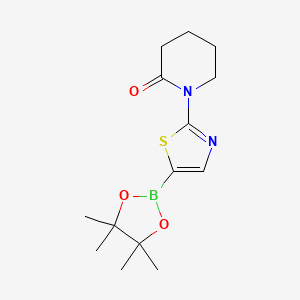
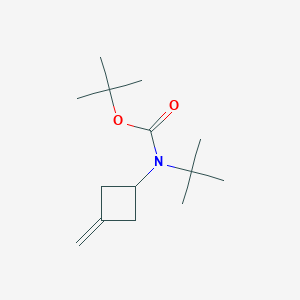
![3-Amino-2-(m-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13093385.png)
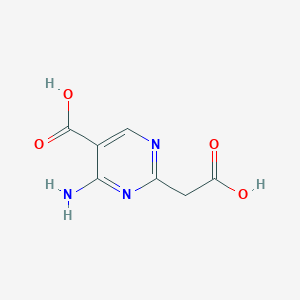
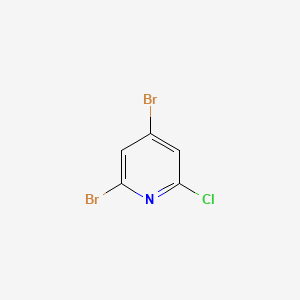

![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)

